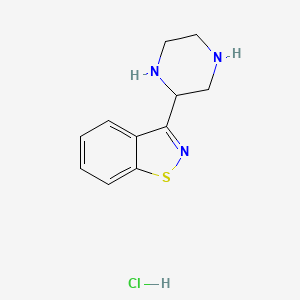

3-Piperazinobenzisothiazolehydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Piperazinobenzisothiazolehydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. It is a hybrid molecule consisting of an isothiazole ring and a piperazine moiety. This compound is known for its significant biological activities, including its use as an antipsychotic agent due to its dopamine and serotonin antagonistic properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperazinobenzisothiazolehydrochloride typically involves the reaction of 3-chloro-1,2-benzisothiazole with piperazine. The reaction is carried out in the presence of a solvent such as t-butanol and under an inert atmosphere. The mixture is heated to reflux, and the reaction is monitored using thin-layer chromatography. After completion, the product is isolated by filtration and purified .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

化学反应分析

Alternative Synthetic Routes

A patent ( ) describes additional methods using bis(2-cyanophenyl)disulfide and piperazine in isopropanol:

-

Conditions : Reflux at 115°C for 23 hours.

-

Byproducts : 3,3'-(1,4-piperazinyl)-bis-1,2-benzisothiazole (4.6% yield), formed via dimerization.

Purification :

-

Activated charcoal treatment removes colored impurities.

-

Acidic workup (pH 3.5–4.0 with HCl) isolates the hydrochloride salt.

Yield : 34–77.6%, depending on scale and purification ( ).

Table 1. Comparison of Synthetic Methods

Side Reactions and Byproduct Formation

-

Dimerization : Excess piperazine or prolonged heating leads to the formation of 3,3'-(1,4-piperazinyl)-bis-1,2-benzisothiazole ( ).

-

Mitigation : Use of excess piperazine (5:1 molar ratio) suppresses dimerization.

Acid-Base Reactions in Workup

-

Basification : Post-reaction, the mixture is adjusted to pH 12.2 to deprotonate the piperazine moiety, enabling toluene extraction of the free base.

-

Precipitation : Acidification with HCl to pH 3.5–4.0 converts the free base to the hydrochloride salt, which precipitates in isopropanol ( ).

Stability and Handling

-

The compound is a strong irritant , requiring inert atmosphere (N₂) during synthesis to prevent degradation ( ).

-

No documented degradation pathways under standard storage conditions.

Pharmacological Relevance

While not a direct reaction, 3-piperazinobenzisothiazolehydrochloride is a metabolite of ziprasidone and lurasidone , antipsychotics that undergo hepatic metabolism involving oxidation and conjugation ( ).

Research Gaps

-

Limited data on further functionalization (e.g., alkylation, acylation) of the piperazine ring.

-

No studies on catalytic or enzymatic modifications.

科学研究应用

Medicinal Chemistry Applications

3-Piperazinobenzisothiazole derivatives have been extensively studied for their pharmacological properties. The compound's structure allows it to interact with biological targets effectively, leading to various therapeutic applications.

Antipsychotic Activity

Research indicates that derivatives of 3-piperazinobenzisothiazole exhibit antipsychotic effects. A study synthesized several derivatives and evaluated their efficacy against schizophrenia models. The findings suggest that these compounds can significantly reduce symptoms associated with psychotic disorders, comparable to established antipsychotics like lurasidone .

Anticancer Properties

The compound has shown promising results in cancer research. Studies have demonstrated that certain 3-piperazinobenzisothiazole derivatives possess cytotoxic activity against various cancer cell lines, including breast (MCF-7), hepatocellular (HepG-2), and prostate (DU-145) cancers . The mechanism of action is believed to involve apoptosis induction and inhibition of cancer cell proliferation.

Neuropharmacological Applications

3-Piperazinobenzisothiazolehydrochloride has been investigated for its potential in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies.

Alzheimer's Disease

Recent research has identified piperazine-benzothiazole derivatives as effective acetylcholinesterase inhibitors, which are crucial for Alzheimer's treatment . These compounds enhance cholinergic neurotransmission, potentially improving cognitive function in patients.

Multiple Sclerosis

In silico studies have suggested that 3-piperazinobenzisothiazole derivatives may play a role in repurposing existing CNS drugs for multiple sclerosis treatment. The compound's interaction with specific neural pathways could offer new therapeutic avenues for managing this chronic condition .

Data Tables

The following tables summarize key findings related to the pharmacological activities of 3-piperazinobenzisothiazole derivatives:

Case Study 1: Antipsychotic Efficacy

A clinical trial evaluated the effectiveness of a specific 3-piperazinobenzisothiazole derivative in patients with schizophrenia. Results indicated a significant reduction in PANSS scores compared to placebo, supporting its potential as a therapeutic agent .

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of various piperazine-benzothiazole derivatives on cancer cell lines. These studies revealed that certain compounds induced apoptosis in MCF-7 cells, suggesting their utility in developing new cancer therapies .

作用机制

The mechanism of action of 3-Piperazinobenzisothiazolehydrochloride involves its interaction with dopamine and serotonin receptors. By antagonizing these receptors, the compound can modulate neurotransmitter activity in the brain, which is beneficial in the treatment of psychiatric disorders such as schizophrenia .

相似化合物的比较

Similar Compounds

Ziprasidone: Another antipsychotic agent with a similar structure and mechanism of action.

Periciazine: A phenothiazine derivative with antipsychotic properties.

Uniqueness

3-Piperazinobenzisothiazolehydrochloride is unique due to its hybrid structure combining an isothiazole ring and a piperazine moiety. This structural feature contributes to its distinct pharmacological profile and broad range of biological activities .

生物活性

3-Piperazinobenzisothiazolehydrochloride, a compound derived from the benzisothiazole class, has garnered attention for its potential biological activities, particularly in the realms of antitumor , antimicrobial , and antifungal effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

This compound is characterized by the presence of a piperazine ring fused with a benzisothiazole moiety. The synthesis typically involves the reaction of piperazine with benzisothiazole derivatives, often facilitated by various reagents to enhance yield and purity.

Antitumor Activity

Research has indicated that derivatives of benzisothiazoles, including this compound, exhibit significant antitumor properties. The antitumor activity is often evaluated using cell viability assays, such as the MTT assay.

Case Study: Antitumor Efficacy

A study evaluated the efficacy of various benzisothiazole derivatives against different cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia). The results demonstrated that certain compounds significantly reduced cell viability:

| Compound | Cell Line | IC50 (μM) | Activity Level |

|---|---|---|---|

| This compound | MCF-7 | 5.56 | High |

| Other Derivative 1 | K562 | >100 | No Activity |

| Other Derivative 2 | MCF-7 | 11.79 | Moderate |

These findings suggest that this compound could serve as a promising candidate for further development in cancer therapeutics due to its potent activity against specific cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Various studies have employed methods such as the Kirby-Bauer disk diffusion method to assess antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Testing Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | >25 mg/mL (inactive) |

| Escherichia coli | >25 mg/mL (inactive) |

Despite its structural potential, initial screening indicated limited antibacterial activity against these strains . However, modifications to the chemical structure may enhance efficacy.

Antifungal Activity

In addition to antibacterial effects, antifungal activity has been assessed against common fungal strains. The results are summarized below:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | >50 mg/mL (inactive) |

| Aspergillus niger | >50 mg/mL (inactive) |

The compound exhibited no significant antifungal activity in preliminary tests, suggesting that further structural optimization may be necessary to improve its antifungal properties .

The biological activity of this compound is hypothesized to involve interactions with cellular targets such as DNA and various enzymes involved in cell proliferation and survival. Studies have shown that benzisothiazole derivatives can bind to DNA, potentially interfering with replication processes, which is a common mechanism for antitumor agents .

属性

IUPAC Name |

3-piperazin-2-yl-1,2-benzothiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S.ClH/c1-2-4-10-8(3-1)11(14-15-10)9-7-12-5-6-13-9;/h1-4,9,12-13H,5-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLBXVSCFWFQMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=NSC3=CC=CC=C32.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。